molecular formula C7H4ClIN2 B572941 5-Chloro-7-iodoimidazo[1,2-a]pyridine CAS No. 1266656-98-7

5-Chloro-7-iodoimidazo[1,2-a]pyridine

Cat. No.: B572941
CAS No.: 1266656-98-7
M. Wt: 278.477
InChI Key: VLUBNJIGPOGJAK-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Fused nitrogen-containing heterocycles are a cornerstone of modern chemical research, forming the structural core of a vast array of biologically active molecules and functional materials. Their rigid, planar structures and the presence of multiple nitrogen atoms provide unique electronic properties and opportunities for diverse chemical modifications. These characteristics make them privileged scaffolds in drug discovery, leading to the development of numerous therapeutic agents.

The Imidazo[1,2-a]pyridine (B132010) System as a Pivotal Scaffold for Synthetic Organic Chemistry

Among the myriad of fused heterocycles, the imidazo[1,2-a]pyridine system holds a position of particular importance. This bicyclic aromatic scaffold, consisting of a pyridine (B92270) ring fused to an imidazole (B134444) ring, is recognized for its versatile synthetic accessibility and its prevalence in a wide range of medicinally relevant compounds. cymitquimica.comrsc.org The electronic nature of the ring system allows for functionalization at various positions, enabling chemists to fine-tune its steric and electronic properties for specific applications. rsc.org

The imidazo[1,2-a]pyridine core is a key structural motif in several commercially successful drugs, highlighting its significance in pharmaceutical development. nih.govchemrxiv.org Its ability to interact with a variety of biological targets has driven extensive research into the synthesis of novel derivatives with potential therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govmdpi.comnih.gov

Strategic Importance of Specific Halogenation Patterns: Focus on 5-Chloro-7-iodoimidazo[1,2-a]pyridine

Halogenation is a powerful tool in medicinal chemistry and materials science for modulating the physicochemical properties of organic molecules. The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Specific halogenation patterns on the imidazo[1,2-a]pyridine scaffold can, therefore, be strategically employed to optimize its pharmacological profile or material properties.

The compound this compound, with its distinct di-halogenation pattern, presents an interesting case for study. The presence of a chloro group at the 5-position and an iodo group at the 7-position would be expected to significantly alter the electron distribution and reactivity of the imidazo[1,2-a]pyridine core compared to its parent structure or mono-halogenated derivatives. The iodine atom, in particular, offers a versatile handle for further chemical transformations, such as cross-coupling reactions, which are instrumental in the construction of more complex molecules.

Despite its potential as a valuable building block in synthetic and medicinal chemistry, a detailed exploration of this compound is not documented in the current body of scientific literature. While chemical suppliers list the compound, indicating its existence and potential availability for research purposes, dedicated studies on its synthesis, characterization, and application are yet to be published. This represents a significant knowledge gap and an opportunity for future research to uncover the unique properties and potential uses of this specific halogenated imidazo[1,2-a]pyridine derivative.

Properties

IUPAC Name

5-chloro-7-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-3-5(9)4-7-10-1-2-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUBNJIGPOGJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=CC2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 7 Iodoimidazo 1,2 a Pyridine and Its Structural Analogs

Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the imidazo[1,2-a]pyridine nucleus is a well-explored area of synthetic organic chemistry, with several reliable methods being established over the years.

Cyclocondensation Reactions with 2-Aminopyridines

One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the cyclocondensation of a substituted 2-aminopyridine (B139424) with a suitable C2-synthon. This approach, often referred to as the Tschitschibabin reaction, offers a straightforward route to the fused heterocyclic system.

The reaction of 2-aminopyridines with α-halocarbonyl compounds, such as α-bromoketones or α-chloroketones, is a cornerstone of imidazo[1,2-a]pyridine synthesis. The process typically involves the initial SN2 reaction between the pyridine (B92270) nitrogen of the 2-aminopyridine and the α-halocarbonyl compound to form an N-phenacylpyridinium salt intermediate. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, yields the final imidazo[1,2-a]pyridine product. acs.orgresearchgate.net

This method is highly versatile, allowing for the introduction of various substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring, depending on the structure of the α-halocarbonyl reactant. Catalyst-free versions of this reaction have been developed, often employing eco-friendly techniques. For instance, some procedures are carried out at room temperature in high-boiling solvents like DMF with a base such as potassium carbonate. acs.org The use of ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) has been shown to accelerate the reaction and improve yields, offering a "green" and recyclable alternative to traditional organic solvents. rsc.org

ReactantsConditionsProductReference
2-Aminopyridine, α-BromoketoneBase (e.g., NaHCO₃), Solvent (e.g., Ethanol), Reflux2-Substituted imidazo[1,2-a]pyridine researchgate.net
2-Aminopyridine, Phenacyl BromidesDBU, Aqueous Ethanol, Room Temperature2-Arylimidazo[1,2-a]pyridine researchgate.net
2-Aminopyridine, α-BromoketonesBMImBF4 (Ionic Liquid), Room Temperature2-Arylimidazo[1,2-a]pyridine rsc.org

To circumvent the use of often lachrymatory and reactive α-haloketones, alternative electrophiles such as α-diazoketones and α-sulfonyloxyketones have been successfully employed.

The reaction of 2-aminopyridines with α-diazoketones, catalyzed by copper(II) triflate (Cu(OTf)₂), provides the corresponding 2-substituted imidazo[1,2-a]pyridines in high yields and with excellent selectivity. rsc.org Rhodium(II) acetate (B1210297) has also been identified as an effective catalyst for this transformation. rsc.org This method is applicable to both aromatic and aliphatic diazoketones. The proposed mechanism involves the formation of an imine followed by nitrogen insertion. researchgate.net

Similarly, α-tosyloxyketones, a type of α-sulfonyloxyketone, react with 2-aminopyridines to afford imidazo[1,2-a]pyridine derivatives. These reactions can be performed in ionic liquids at room temperature, which is often more efficient than using common organic solvents that may require higher temperatures and longer reaction times. researchgate.net Furthermore, imidazo[1,2-a]pyridines can be synthesized directly from ketones by the in situ generation of α-tosyloxyketones. researchgate.net

ReactantsCatalyst/ConditionsProductReference
2-Aminopyridine, α-DiazoketoneCu(OTf)₂ or Rh₂(OAc)₄, DCE, 80°C2-Substituted imidazo[1,2-a]pyridine researchgate.netrsc.org
2-Aminopyridine, α-TosyloxyketoneIonic Liquid (BPyBF4), Room TemperatureImidazo[1,2-a]pyridine derivative researchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. rsc.orgresearchgate.net This reaction can be catalyzed by various Lewis or Brønsted acids and allows for the rapid generation of a library of 3-aminoimidazo[1,2-a]pyridine derivatives. rsc.orgresearchgate.net Another notable MCR involves the reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper salts, to yield 2,3-disubstituted imidazo[1,2-a]pyridines. nih.gov These one-pot procedures are highly atom-economical and offer straightforward experimental protocols.

Reaction NameReactantsCatalyst/ConditionsProductReference
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideLewis/Brønsted Acid (e.g., Sc(OTf)₃)3-Aminoimidazo[1,2-a]pyridine rsc.orgresearchgate.net
A³ Coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper Catalyst (e.g., CuI)2,3-Disubstituted imidazo[1,2-a]pyridine nih.gov

Direct C-H Functionalization for Imidazo[1,2-a]pyridine Construction

In recent years, direct C-H functionalization has become a highly attractive strategy for the synthesis of heterocyclic compounds, as it avoids the pre-functionalization of starting materials, thus increasing atom and step economy. Several methods have been reported for the construction of the imidazo[1,2-a]pyridine core via C-H functionalization.

One such approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. This method is compatible with a broad range of functional groups. researchgate.net Another strategy is the ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water, which is a green and metal-free approach. researchgate.net These methods often proceed through an Ortoleva-King type intermediate. researchgate.net

The halogenation of the pre-formed imidazo[1,2-a]pyridine ring is a key step towards the synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine. Direct C-H halogenation methods have been developed for this purpose. For instance, regioselective chlorination and bromination at the C3 position can be achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source in a transition-metal-free system. rsc.orgresearchgate.netrsc.org For iodination, ultrasound-assisted methods using molecular iodine and an oxidant like tert-butyl hydroperoxide have been shown to be effective for introducing an iodine atom at the C3 position. nih.gov To obtain the 5-chloro-7-iodo substitution pattern, a multi-step synthesis would be required, likely involving the synthesis of a 6-chloro-2-aminopyridine, followed by cyclization to form the 5-chloroimidazo[1,2-a]pyridine (B1589643) core, and a subsequent regioselective iodination at the C7 position.

Tandem and Cascade Approaches in Imidazo[1,2-a]pyridine Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer an elegant and efficient pathway to complex molecules like imidazo[1,2-a]pyridines.

One example is the synthesis of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment through a tandem Groebke–Blackburn–Bienaymé (GBB) and Ugi reaction sequence. fao.org Another approach involves a tandem reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines. This reaction proceeds via a cascade inter-intramolecular double aza-Michael addition.

These strategies allow for the rapid construction of highly functionalized imidazo[1,2-a]pyridine derivatives from simple starting materials in a time and resource-efficient manner.

Regioselective Synthesis of Halogenated Imidazo[1,2-a]pyridines

Regioselectivity is a cornerstone of synthesizing functionalized imidazo[1,2-a]pyridines. The inherent electronic properties of the heterocyclic system typically direct electrophilic substitution to the C3 position of the imidazole (B134444) ring, which is electron-rich. researchgate.net However, achieving substitution at other positions, such as C5 and C7, necessitates distinct strategies, often involving the synthesis and cyclization of pre-halogenated precursors.

Achieving specific halogenation patterns on the imidazo[1,2-a]pyridine core relies on precise control of reaction conditions and reagents. While direct halogenation often favors the C3 position, various techniques have been developed to achieve high regioselectivity.

For C3-halogenation, transition-metal-free methods have proven effective. rsc.org One such approach utilizes sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in an acidic medium. rsc.orgnih.gov This method provides good to excellent yields for 3-chloro and 3-bromo derivatives. nih.gov The reaction mechanism is proposed to proceed via an electrophilic substitution on the electron-rich ethene-1,2-diamine moiety of the imidazo[1,2-a]pyridine ring. researchgate.net

Another strategy for selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. This approach temporarily transforms the pyridine into a more reactive azatriene intermediate (a Zincke imine), which then undergoes regioselective halogenation with reagents like N-halosuccinimides under mild conditions before re-cyclizing. chemrxiv.org For substitutions on the pyridine portion of the scaffold (positions 5, 6, 7, and 8), the most common and direct method is to start with a correspondingly substituted 2-aminopyridine.

The synthesis of dihalo-imidazo[1,2-a]pyridines, such as the target compound this compound, is typically accomplished by constructing the bicyclic system from a pre-dihalogenated 2-aminopyridine. This "bottom-up" approach ensures the precise placement of halogens on the six-membered ring.

The general route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, a reaction known as the Tschitschibabin synthesis. For this compound, the required starting material would be 6-chloro-4-iodo-2-aminopyridine. The reaction of this precursor with a reagent like chloroacetaldehyde (B151913) or ethyl bromopyruvate would lead to the formation of the desired dihalogenated imidazo[1,2-a]pyridine scaffold. acs.org This method allows for the creation of a wide variety of substitution patterns on the pyridine ring, which is critical for structure-activity relationship studies in drug discovery.

The key to synthesizing this compound lies in the successful preparation of its essential precursor, 6-chloro-4-iodo-2-aminopyridine. The synthesis of such polysubstituted pyridines can be challenging and often requires a multi-step sequence.

A common starting material for similar precursors is 2-aminopyridine. For instance, 2-amino-5-chloropyridine (B124133) can be prepared by the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite, with yields reaching up to 72%. google.com To obtain the 6-chloro-4-iodo isomer, a more elaborate pathway would be necessary. This could involve selective iodination and chlorination reactions on a suitable pyridine derivative, potentially requiring the use of directing groups and careful control of reaction conditions to achieve the desired regiochemistry. The synthesis of these highly functionalized precursors is a critical and often rate-limiting step in accessing complex imidazo[1,2-a]pyridine derivatives.

Green Chemistry Principles and Advanced Synthetic Technologies

In recent years, the principles of green chemistry have been integrated into the synthesis of imidazo[1,2-a]pyridines, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Advanced technologies like microwave and ultrasound irradiation have become powerful tools in achieving these goals.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a highly effective technology for accelerating the synthesis of imidazo[1,2-a]pyridines. nih.gov This method utilizes microwave energy to rapidly heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purity. nih.govsci-hub.se

One study demonstrated the synthesis of imidazo[1,2-a]pyridine derivatives via the condensation of 2-aminopyridine with phenacyl bromides. sci-hub.seresearchgate.net The microwave-assisted approach completed the reaction in just one minute, compared to 40-120 minutes required for conventional thermal heating. sci-hub.se MAOS has also been successfully applied to one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, to produce complex imidazo[1,2-a]pyridine-containing structures in an eco-friendly manner using green solvents like ethanol. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Thermal Heating for Imidazo[1,2-a]pyridine Synthesis

ReactantsMethodReaction TimeYieldReference
2-Aminopyridine + Phenacyl BromideThermal Heating (ThT)40 - 120 min80% sci-hub.se
Microwave (MW)1 min88%
2-Aminopyridine + 4-Methylphenacyl BromideThermal Heating (ThT)120 min70% sci-hub.se
Microwave (MW)1 min82%

Ultrasound irradiation is another green technology that significantly enhances the efficiency of synthetic reactions leading to imidazo[1,2-a]pyridines. The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which accelerates mass transfer and reaction rates. scispace.com

A notable application is the ultrasound-assisted regioselective iodination of imidazo[1,2-a]pyridines at the C3 position. nih.govacs.org Using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol, the reaction time was reduced to 0.5 hours with an 86% yield under sonication, whereas the same reaction at room temperature without ultrasound yielded only trace amounts of the product after 8 hours. nih.govacs.org This metal-free and environmentally friendly method highlights the power of ultrasound to improve reaction efficiency and maximize atom economy. nih.gov Furthermore, ultrasound has been used to promote multicomponent syntheses of imidazo[1,2-a]pyridines in green solvents like water, avoiding the need for metal catalysts and bases. organic-chemistry.orgresearchgate.net

Table 2: Effect of Ultrasound on the C3-Iodination of 2-phenylimidazo[1,2-a]pyridine (B181562)

ConditionTime (h)YieldReference
Room Temperature (Silent)8Trace nih.govacs.org
Ultrasound Irradiation (40 kHz/40 W)0.586%

Catalytic Systems: Metal-Free and Heterogeneous Catalysis

The development of environmentally benign and cost-effective synthetic routes has driven research towards metal-free and heterogeneous catalytic systems for the synthesis of imidazo[1,2-a]pyridines. These approaches offer significant advantages over traditional metal-catalyzed reactions by minimizing metal contamination in the final products and facilitating catalyst recovery and reuse.

A prevalent metal-free strategy involves the direct C-H halogenation of the imidazo[1,2-a]pyridine core. While many methods focus on the C3 position, the selective introduction of halogens at the C5 and C7 positions often relies on the use of pre-functionalized starting materials, such as substituted 2-aminopyridines. For instance, the cyclization of a suitably substituted 2-aminopyridine with an α-haloketone can be achieved under catalyst-free conditions, often with simple heating. scielo.brresearchgate.netresearchgate.net

Molecular iodine has emerged as a versatile and mild catalyst in various transformations leading to the imidazo[1,2-a]pyridine skeleton. It can act as a catalyst in three-component reactions involving 2-aminopyridines, ketones, and other reagents, proceeding through a proposed radical pathway. nih.govnih.gov While direct application to the synthesis of this compound is not explicitly detailed, the principle of iodine-mediated synthesis presents a promising avenue for exploration.

Heterogeneous catalysis, while less explored for this specific di-halogenated compound, offers the potential for simplified work-up procedures and catalyst recycling. Materials like graphene oxide have been shown to promote the synthesis of imidazo[1,2-a]pyridine derivatives. nih.gov The development of heterogeneous catalysts capable of regioselective halogenation of the imidazo[1,2-a]pyridine ring system at the 5 and 7 positions remains an area of active research.

Table 1: Examples of Metal-Free and Heterogeneous Catalytic Systems in the Synthesis of Imidazo[1,2-a]Pyridine Analogs

Catalyst/PromoterReactantsKey FeaturesReference
None (Thermal)2-Aminopyridine derivative, α-HaloketoneCatalyst-free, simple procedure. scielo.brresearchgate.netresearchgate.net
Molecular Iodine2-Aminopyridine, Ketone, Sulfonyl hydrazideMetal-free, mild conditions, radical pathway. nih.govnih.gov
Graphene Oxide2-Aminopyridine, Acetophenone, ThiolHeterogeneous, catalyst is recoverable and reusable. nih.gov
Sodium Chlorite/BromiteImidazo[1,2-a]pyridineMetal-free, regioselective C3-halogenation. nih.gov

Solvent Engineering in Synthesis (e.g., Aqueous and Ionic Liquid Media)

The choice of solvent plays a critical role in the efficiency, selectivity, and environmental impact of chemical syntheses. The exploration of non-traditional solvent systems, such as water and ionic liquids, has gained significant traction in the synthesis of imidazo[1,2-a]pyridines, offering greener alternatives to conventional volatile organic compounds.

Aqueous synthesis of imidazo[1,2-a]pyridines has been successfully demonstrated, often proceeding rapidly and in high yields under ambient conditions. allfordrugs.com These methods can be entirely metal-free, relying on reagents like sodium hydroxide (B78521) to promote the cycloisomerization of N-propargylpyridiniums. allfordrugs.com The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental footprint. Ultrasound assistance has also been shown to enhance reactions in aqueous media, such as the KI/tert-butyl hydroperoxide catalyzed synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis. Their unique properties, including low vapor pressure, high thermal stability, and tunable polarity, make them attractive for a variety of chemical transformations. In the context of imidazo[1,2-a]pyridine synthesis, ionic liquids can facilitate reactions and, in some cases, be recycled. researchgate.netnih.govrsc.orgmdpi.com For instance, the three-component reaction of 2-aminopyridines, aldehydes, and isocyanides can be effectively carried out in guanidinium-based ionic liquids under microwave irradiation, even in the absence of an additional catalyst. researchgate.net Pyridinium-based ionic liquids have also been synthesized and utilized as reaction media. nih.govmdpi.com While specific examples for the synthesis of this compound in ionic liquids are not prevalent, the adaptability of these solvents suggests their potential applicability.

Table 2: Application of Aqueous and Ionic Liquid Media in the Synthesis of Imidazo[1,2-a]Pyridine Analogs

Solvent SystemCatalyst/PromoterKey FeaturesReference
WaterNaOHMetal-free, ambient temperature, rapid reaction. allfordrugs.com
WaterKI/tert-butyl hydroperoxideUltrasound-assisted, green solvent. organic-chemistry.org
Guanidinium Ionic LiquidNoneMicrowave-assisted, catalyst-free potential. researchgate.net
Pyridinium-based Ionic LiquidN/A (as solvent)Potential for recyclable reaction media. nih.govmdpi.com
SDS Micellar MediaIodineMild heating, "on-water" possibility at room temperature. nih.gov

Reactivity and Derivatization of 5 Chloro 7 Iodoimidazo 1,2 a Pyridine

Positional Selective Functionalization Strategies for Imidazo[1,2-a]pyridines

The development of site-selective functionalization methods is a major focus in the chemistry of imidazo[1,2-a]pyridines, allowing for the precise introduction of various functional groups. rsc.orgrsc.org These strategies are broadly categorized based on the nature of the bond being functionalized and the type of reagent used.

Direct C-H bond functionalization is an atom-economical and powerful strategy for modifying the imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov The most electron-rich and nucleophilic position is C3, making it the primary target for electrophilic substitution reactions like halogenation, nitrosylation, and acylation. researchgate.netrsc.org For example, direct iodination of the imidazo[1,2-a]pyridine core can be achieved regioselectively at the C3 position using molecular iodine under ultrasound irradiation or with other iodine reagents. acs.orgnih.gov

Conversely, other positions on the pyridine (B92270) ring are more electron-deficient and can be targeted by nucleophiles. The presence of the nitrogen atom in the imidazole (B134444) ring facilitates coordination with metal catalysts, which can direct C-H activation to specific sites, such as the ortho-position of a C2-aryl substituent. nih.gov For 5-Chloro-7-iodoimidazo[1,2-a]pyridine, the existing halogens would direct further C-H functionalization. For instance, metal-free chlorination or bromination using sodium chlorite (B76162) or bromite (B1237846) has been shown to be highly regioselective for the C3 position of various imidazo[1,2-a]pyridines. nih.govrsc.org

Table 1: Regioselective C-H Halogenation at the C3-Position of Imidazo[1,2-a]pyridines
SubstrateHalogenating AgentConditionsProductYield (%)Reference
Imidazo[1,2-a]pyridineNaClO₂AcOH, DMF, 60 °C, 10 h3-Chloroimidazo[1,2-a]pyridine92 nih.gov
Imidazo[1,2-a]pyridineNaBrO₂AcOH, DMF, 60 °C, 10 h3-Bromoimidazo[1,2-a]pyridine88 nih.gov
2-Phenylimidazo[1,2-a]pyridine (B181562)I₂/TBHPEtOH, Ultrasound3-Iodo-2-phenylimidazo[1,2-a]pyridine95 acs.org
7-Chloro-2-phenylimidazo[1,2-a]pyridineI₂/TBHPEtOH, Ultrasound7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine80 acs.org

Radical reactions offer alternative pathways for the functionalization of imidazo[1,2-a]pyridines, often providing access to derivatives that are difficult to synthesize via ionic pathways. rsc.org These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, or photoredox catalysis. nih.govrsc.org Visible light-induced methods have gained prominence as they are energy-efficient and often proceed under mild conditions. nih.gov

For example, trifluoromethylation and perfluoroalkylation at the C3 position have been achieved via radical mechanisms. nih.gov These reactions typically involve the generation of a radical species which then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. nih.govrsc.org The reaction of oxime esters with pyridines, catalyzed by molecular iodine, is proposed to proceed through the generation of reactive iminyl radicals. acs.org Control experiments using radical scavengers like TEMPO can confirm the radical nature of these transformations. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Imidazo[1,2-a]pyridines

Transition metal catalysis is a cornerstone for the derivatization of halogenated heterocycles like this compound. rsc.org The differential reactivity of the C-I and C-Cl bonds is exploited to achieve selective cross-coupling reactions.

Palladium-catalyzed reactions are particularly prevalent. The Suzuki-Miyaura reaction, for instance, is widely used to form C-C bonds by coupling the halogenated imidazo[1,2-a]pyridine with boronic acids or their esters. nih.govnih.gov Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the Suzuki coupling can be performed selectively at the C7-iodo position under mild conditions, leaving the C5-chloro position available for subsequent transformations. This stepwise approach allows for the controlled introduction of two different aryl or alkyl groups onto the pyridine ring. Research has shown the successful application of Suzuki-Miyaura reactions on 3-haloimidazo[1,2-a]pyridines to create C-C bonds. nih.govrsc.org Similarly, the C-I bond of 7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine was regioselectively converted into a C-C bond using a Pd(PPh₃)₄ catalyst. acs.org

Table 2: Selective Cross-Coupling Reactions of Halogenated Imidazo[1,2-a]pyridines
SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
3-Chloro-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 12 h2,3-Diphenylimidazo[1,2-a]pyridine85 nih.gov
3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 12 h7-Methyl-2,3-diphenylimidazo[1,2-a]pyridine82 nih.gov
7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C7-Chloro-3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine62 acs.org

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org For this compound, this reaction enables the selective introduction of a wide array of aryl and heteroaryl moieties at the C-7 position. The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized depending on the specific coupling partners. nih.gov For instance, studies on the Suzuki coupling of other iodo-substituted heterocycles have shown that catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are effective. nih.govnih.gov Strong bases such as K₃PO₄, Cs₂CO₃, or KF are commonly employed in solvents like dioxane, DME, or toluene, often with the addition of water. nih.govnih.gov

The reaction facilitates the synthesis of 7-aryl-5-chloroimidazo[1,2-a]pyridines, which are key intermediates in the development of biologically active compounds, including kinase inhibitors. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents plausible conditions for the Suzuki-Miyaura coupling at the C-7 position of this compound, based on reactions with analogous substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80Good to Excellent
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100Excellent
PdCl₂(dppf) (3)-K₂CO₃ (3)DME90Good to Excellent

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is the method of choice for introducing alkyne functionalities onto aryl halides, forming C(sp²)-C(sp) bonds. libretexts.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylethylamine. wikipedia.orgorganic-chemistry.org As with other palladium-catalyzed reactions, the Sonogashira coupling will selectively occur at the C-7 iodo position of the title compound. This allows for the synthesis of 7-alkynyl-5-chloroimidazo[1,2-a]pyridines. These alkynylated products are valuable intermediates, as the alkyne group can be further modified, for example, through hydration, reduction, or participation in cycloaddition reactions. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates to avoid side reactions like Glaser coupling. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling This table presents plausible conditions for the Sonogashira coupling at the C-7 position of this compound, based on reactions with analogous substrates.

Catalyst (mol%)Copper Salt (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT to 60Excellent
Pd(OAc)₂ (1)CuI (2)DIPEADMF80Good to Excellent
[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORTExcellent

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. libretexts.org Applied to this compound, it provides a direct route to 7-amino-5-chloroimidazo[1,2-a]pyridine derivatives. The reaction's success hinges on the selection of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). wikipedia.orglibretexts.org The reaction is highly valued for its broad substrate scope and functional group tolerance. nih.gov The selective amination at the C-7 position furnishes products that are prevalent in medicinal chemistry. nih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table presents plausible conditions for the Buchwald-Hartwig amination at the C-7 position of this compound, based on reactions with analogous substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1-2)BINAP (1.2-2.4)NaOtBu (1.4)Toluene80-110Good to Excellent
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100Good to Excellent
Pd-GPhos Precat. (2)-NaOTMS (1.2)Toluene100Excellent

Other Nucleophilic and Electrophilic Functionalizations

Beyond the primary cross-coupling reactions, the C-7 iodo position of this compound is also amenable to other important transformations.

Cyanation Reactions

The introduction of a nitrile (-CN) group is a valuable transformation, as the cyano group can be readily converted into other functionalities such as carboxylic acids, amides, or amines. Palladium-catalyzed cyanation of aryl halides is a common method, often employing cyanide sources like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). chem-soc.si The reaction would proceed selectively at the C-7 position to yield 5-chloroimidazo[1,2-a]pyridine-7-carbonitrile. These reactions typically require a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand.

Table 4: Representative Conditions for Palladium-Catalyzed Cyanation This table presents plausible conditions for the cyanation at the C-7 position of this compound, based on reactions with analogous substrates.

Catalyst (mol%)Cyanide Source (equiv)Additive/LigandSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)Zn(CN)₂ (0.6)-DMF80-100Good
Pd₂(dba)₃ (2)KCN (1.2)dppf (4)Toluene110Good to Excellent

Carbonylation Reactions (e.g., Aminocarbonylation)

Carbonylation reactions introduce a carbonyl group (-CO-) into a molecule, typically using carbon monoxide (CO) gas. A particularly useful variant is aminocarbonylation, where an aryl halide is reacted with CO and an amine in the presence of a palladium catalyst. This one-pot reaction forms an amide, providing direct access to 5-chloro-N-substituted-imidazo[1,2-a]pyridine-7-carboxamides. The reaction conditions, including the CO pressure, temperature, and choice of catalyst/ligand system, are critical for achieving high efficiency and selectivity. This transformation is highly valuable for building complex molecules with pharmaceutical applications.

Table 5: Representative Conditions for Aminocarbonylation This table presents plausible conditions for the aminocarbonylation at the C-7 position of this compound, based on reactions with analogous substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)CO PressureSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)dppf (4)Et₃N (3)1-10 atmDMF100Good to Excellent
PdCl₂(PPh₃)₂ (3)-DBU (2)1 atm (balloon)Toluene110Good

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 7 Iodoimidazo 1,2 a Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. For the imidazo[1,2-a]pyridine (B132010) core, the chemical shifts and coupling constants of the aromatic protons are characteristic of their position on the bicyclic system. In the case of 5-Chloro-7-iodoimidazo[1,2-a]pyridine, the protons on the pyridine (B92270) and imidazole (B134444) rings would exhibit distinct signals.

Table 1: Representative ¹H NMR Data for Substituted Imidazo[1,2-a]pyridine Derivatives

Compound H-2 (ppm) H-3 (ppm) H-5 (ppm) H-6 (ppm) H-8 (ppm) Other Signals (ppm)
2-Phenylimidazo[1,2-a]pyridine (B181562) - 7.82 (s) 8.12 (d) 6.78 (t) 7.18 (m) 7.91-7.95 (m, Ar-H), 7.62-7.64 (d, Ar-H)
6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine - 7.82 (s) 8.16 (s) - 7.15 (d) 7.95 (d, Ar-H), 7.34 (d, Ar-H), 7.38-7.51 (m, Ar-H)

Note: This table presents data from various derivatives to illustrate general trends and is not specific to this compound.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are sensitive to the electronic environment created by substituents.

For this compound, the carbon atoms directly bonded to the chlorine and iodine atoms (C-5 and C-7) would experience significant shifts. The carbon of the C-Cl bond would be deshielded, while the C-I bond would exhibit a characteristic upfield shift due to the heavy atom effect. The other carbon atoms of the bicyclic system would also be influenced by the electronic withdrawing and donating properties of the substituents.

Table 2: Representative ¹³C NMR Data for Substituted Imidazo[1,2-a]pyridine Derivatives

Compound C-2 (ppm) C-3 (ppm) C-5 (ppm) C-6 (ppm) C-7 (ppm) C-8 (ppm) C-8a (ppm)
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine 146.1 107.7 124.9 115.3 135.8 115.9 144.2

Note: This table presents data from various derivatives to illustrate general trends and is not specific to this compound.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule.

While specific 2D NMR data for this compound are not available, these techniques would be crucial for its complete structural assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the proton network across the aromatic rings. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting different fragments of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the imidazo[1,2-a]pyridine core. The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy, which is based on the inelastic scattering of light, would provide complementary information. The vibrations of the aromatic rings are typically strong in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazo[1,2-a]pyridine and its derivatives are known to be fluorescent compounds, and their photophysical properties are highly dependent on the nature and position of substituents.

The UV-Vis absorption spectrum of this compound would likely exhibit absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. The introduction of halogen atoms can influence the position and intensity of these absorption bands.

Upon excitation, many imidazo[1,2-a]pyridine derivatives exhibit fluorescence. The emission wavelength and quantum yield are sensitive to the electronic properties of the substituents. Electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups can have the opposite effect. The fluorescence properties of this compound would be influenced by the presence of the chloro and iodo substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₄ClIN₂), the molecular weight is 278.48 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for such heterocyclic compounds involve the loss of small molecules or radicals. The fragmentation of this compound could involve the loss of iodine, chlorine, or cleavage of the imidazole or pyridine rings. Predicted mass-to-charge ratios (m/z) for common adducts have been calculated, such as [M+H]⁺ at 278.91805 and [M+Na]⁺ at 300.89999. uni.lu

Table 3: Mentioned Compounds

Compound Name
This compound
2-Phenylimidazo[1,2-a]pyridine
6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

Computational Chemistry Investigations of Imidazo 1,2 a Pyridine Systems, Including Halogenated Analogs

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT has proven to be a powerful tool for investigating the electronic characteristics and predicting the reactivity of imidazo[1,2-a]pyridine (B132010) derivatives. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For imidazo[1,2-a]pyridine derivatives, studies have shown that the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents on the bicyclic ring system. In analogous halogenated systems, the HOMO is typically distributed over the imidazo[1,2-a]pyridine core, while the LUMO is also located on the ring system, often with significant contributions from the substituted pyridine (B92270) ring.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Imidazo[1,2-a]pyridine Analogs

Compound/AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyridine-6.21-1.254.96
2-phenylimidazo[1,2-a]pyridine (B181562)-5.89-1.584.31
7-bromo-2-phenylimidazo[1,2-a]pyridine-6.05-1.874.18

Note: The values presented are illustrative and derived from computational studies on analogous compounds. Actual experimental values for 5-Chloro-7-iodoimidazo[1,2-a]pyridine may vary.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In imidazo[1,2-a]pyridine systems, the nitrogen atom of the pyridine ring is typically a region of high negative potential, making it a likely site for electrophilic attack. The hydrogen atoms and the regions around the halogen substituents in halogenated analogs are generally characterized by positive potential, indicating them as potential sites for nucleophilic interaction. For this compound, the presence of the electron-withdrawing chloro and iodo groups would significantly influence the MEP map, creating more positive potential regions around them.

Quantum Chemical Descriptors (e.g., QTAIM, RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are advanced computational techniques used to analyze the nature of chemical bonds and non-covalent interactions within a molecule.

QTAIM analysis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been used to characterize the bond critical points (BCPs) and understand the nature of intramolecular interactions. nih.gov The properties of the electron density at these points provide information about the strength and type of the chemical bonds. nih.gov

RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. nih.gov In the context of this compound, RDG analysis would be instrumental in identifying and characterizing any intramolecular halogen bonding or other weak interactions that could influence the molecule's conformation and crystal packing. The analysis generates 3D isosurfaces where different colors represent different types of interactions: blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State and Photophysical Properties

TD-DFT is a computational method of choice for studying the excited-state properties of molecules, including their absorption and emission spectra, and for exploring photochemical processes.

Theoretical Prediction of Absorption and Emission Spectra

TD-DFT calculations have been successfully employed to predict the electronic absorption and emission spectra of imidazo[1,2-a]pyridine derivatives. These calculations can provide valuable insights into the nature of the electronic transitions involved. For many imidazo[1,2-a]pyridine-based fluorescent dyes, the absorption spectra typically show two main bands. unito.it The position and intensity of these bands are highly dependent on the substitution pattern on the imidazo[1,2-a]pyridine core. unito.it

For halogenated derivatives, the introduction of halogens can lead to a red-shift (bathochromic shift) in the absorption and emission spectra. TD-DFT calculations on related systems have shown that the main electronic transitions are often of a π-π* character, localized on the fused ring system.

Table 2: Predicted Absorption and Emission Wavelengths for Imidazo[1,2-a]pyridine Analogs

Compound/AnalogPredicted Absorption Max (nm)Predicted Emission Max (nm)
Imidazo[1,2-a]pyridine~300-320~350-380
2-Aryl-imidazo[1,2-a]pyridines~330-360~400-450
C-3 Halogenated 2-phenylimidazo[1,2-a]pyridines~340-370~420-470

Note: These are generalized values from TD-DFT studies on analogous compounds and serve as an estimation. The specific substitution of chlorine and iodine at positions 5 and 7 would have a distinct effect on the spectra of the target compound.

Exploration of Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. wikipedia.org This process often leads to the observation of a large Stokes shift in the fluorescence spectrum. Imidazo[1,2-a]pyridine derivatives, particularly those with a hydroxyl group at a suitable position (e.g., 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine), are known to undergo ESIPT. acs.orgnih.govacs.orgnih.gov

Upon photoexcitation, the acidity and basicity of different parts of the molecule can change, facilitating the proton transfer from the hydroxyl group to the nitrogen atom of the imidazo[1,2-a]pyridine ring. This results in the formation of a transient tautomer which then fluoresces at a longer wavelength before relaxing back to the ground state.

While this compound itself does not possess the necessary proton-donating group to undergo ESIPT, the study of ESIPT in related derivatives provides crucial information about the excited-state reactivity of the imidazo[1,2-a]pyridine scaffold. The electronic effects of the chloro and iodo substituents would undoubtedly influence the energy levels and the potential energy surfaces of the excited states, which would be a key factor in any potential ESIPT process if a proton-donating group were to be introduced into the molecule. The introduction of electron-withdrawing or electron-donating groups can tune the ESIPT fluorescence, causing blue or red shifts in the emission. acs.orgnih.gov

Reaction Mechanism Studies through Computational Pathways

For instance, the synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. Computational studies on analogous systems have proposed plausible mechanistic pathways. These typically involve the initial N-alkylation of the pyridine nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic system.

In the context of functionalizing the imidazo[1,2-a]pyridine core, such as through halogenation, computational studies can predict the most likely sites for electrophilic substitution. The electron-rich nature of the imidazo[1,2-a]pyridine ring, particularly at the C3 position, makes it susceptible to electrophilic attack. However, the presence of existing substituents, like the chloro and iodo groups in this compound, will significantly influence the regioselectivity of further reactions. DFT calculations can model the charge distribution and frontier molecular orbitals (HOMO and LUMO) to predict how these substituents direct incoming electrophiles.

A plausible mechanism for the halogenation of an imidazo[1,2-a]pyridine, informed by computational studies on similar heterocycles, would involve the formation of a sigma complex (or Wheland intermediate) where the electrophilic halogen species attaches to a carbon atom of the ring. The stability of this intermediate, which can be calculated using computational methods, determines the preferred site of substitution. The final step would be the deprotonation of this intermediate to restore aromaticity. For this compound, computational models would be essential to determine whether further substitution would occur and at which available position, considering the electronic effects of the existing halogen atoms.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a series of compounds with their reactivity. For imidazo[1,2-a]pyridine derivatives, QSRR models can predict various aspects of their chemical behavior, including reaction rates and equilibrium constants. These models are built using a set of calculated molecular descriptors.

These descriptors typically include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. The presence of electron-withdrawing groups like chlorine and iodine in this compound is expected to lower both HOMO and LUMO energies, affecting its reactivity towards both electrophiles and nucleophiles.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its size, shape, and branching.

Steric Descriptors: Such as molecular volume and surface area, which are important in reactions where the size and shape of the molecule influence its ability to interact with other reactants.

A hypothetical QSRR study on a series of halogenated imidazo[1,2-a]pyridines, including this compound, would involve the calculation of these descriptors for each compound in the series. These calculated values would then be correlated with experimentally determined reactivity data using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSRR equation would provide a mathematical model to predict the reactivity of new or untested compounds in the same class.

The following interactive table showcases a hypothetical set of calculated descriptors and predicted reactivity for a series of halogenated imidazo[1,2-a]pyridines, illustrating the type of data generated in a QSRR study.

CompoundEHOMO (eV)ELUMO (eV)Dipole Moment (Debye)Predicted Reactivity (Log k)
Imidazo[1,2-a]pyridine-5.8-1.22.5-2.1
5-Chloroimidazo[1,2-a]pyridine (B1589643)-6.1-1.53.1-2.5
7-Iodoimidazo[1,2-a]pyridine-6.0-1.42.8-2.3
This compound -6.3 -1.7 3.4 -2.8
5,7-Dichloroimidazo[1,2-a]pyridine-6.4-1.83.6-3.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Such QSRR models are powerful tools in rational drug design and catalyst development, allowing for the in silico screening of large numbers of compounds to identify candidates with desired reactivity profiles before undertaking laborious and expensive experimental synthesis and testing.

Future Prospects and Emerging Research Areas for 5 Chloro 7 Iodoimidazo 1,2 a Pyridine

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 5-Chloro-7-iodoimidazo[1,2-a]pyridine and its derivatives will likely be driven by the principles of green and sustainable chemistry. Traditional methods for the synthesis of imidazo[1,2-a]pyridines often involve harsh conditions, such as high temperatures and the use of stoichiometric, and sometimes toxic, reagents. acs.org Recent research, however, has focused on developing more environmentally benign protocols.

Future efforts will likely concentrate on one-pot and multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, has emerged as a powerful tool for the synthesis of diverse imidazo[1,2-a]pyridines. beilstein-journals.org Adapting this methodology to incorporate a suitably substituted 2-amino-4-chloro-6-iodopyridine would be a primary goal.

The use of greener solvents, particularly water, is another key area of development. organic-chemistry.org Metal-free catalytic systems and the use of alternative energy sources like microwave irradiation and ultrasound are also expected to play a significant role in developing sustainable synthetic routes. rsc.org For example, ultrasound-assisted C-H functionalization has been shown to be effective for the synthesis of other halogenated imidazo[1,2-a]pyridines. rsc.org

Table 1: Illustrative Examples of Sustainable Synthetic Approaches for Halogenated Imidazo[1,2-a]pyridines

Starting MaterialsReaction ConditionsProductKey Features
2-amino-5-chloropyridine (B124133), Chloroacetaldehyde (B151913), N-iodosuccinimideBase, suitable solvent, 40-150 °C3-iodo-6-chloro-imidazo[1,2-a]pyridineOne-pot synthesis of a di-halogenated analogue. nih.gov
2-aminopyridines, KetonesKI/tert-butyl hydroperoxide, water, ultrasoundSubstituted imidazo[1,2-a]pyridinesMetal-free, green solvent, ultrasound-assisted. rsc.org
2-aminopyridines, Aldehydes, Terminal alkynesCuI, NaHSO₄·SiO₂, Toluene, reflux2,3-disubstituted imidazo[1,2-a]pyridinesMulti-component reaction, solid-supported catalyst.

This table presents analogous examples from the literature to illustrate potential sustainable synthetic strategies for this compound.

Advanced Strategies for Multi-site and Orthogonal Functionalization

The presence of two different halogen atoms (chloro and iodo) at positions 5 and 7, in addition to other reactive sites on the imidazo[1,2-a]pyridine (B132010) core, makes this compound an ideal substrate for exploring advanced multi-site and orthogonal functionalization strategies. The differential reactivity of the C-Cl and C-I bonds is a key feature that can be exploited for selective transformations.

Future research will focus on developing highly regioselective cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond. This reactivity difference allows for sequential functionalization, where the iodine at C-7 can be selectively replaced, followed by a subsequent transformation at the C-5 chloro position under more forcing conditions. A study on 7,8-dihalogenated imidazo[1,2-a]pyridines has demonstrated the feasibility of such regiocontrolled substitutions.

Furthermore, direct C-H functionalization represents a powerful and atom-economical approach to introduce additional complexity. The C-3 position of the imidazo[1,2-a]pyridine ring is known to be particularly amenable to electrophilic substitution and radical functionalization. Future work will likely explore the interplay between the directing effects of the existing halogen substituents and the inherent reactivity of the heterocyclic core to achieve precise control over C-H functionalization at various positions.

Table 2: Potential Orthogonal Functionalization Strategies for this compound

PositionFunctionalization ReactionPotential Reagents/CatalystsComments
C-7 (Iodo)Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseSelective functionalization due to higher reactivity of the C-I bond.
C-5 (Chloro)Buchwald-Hartwig AminationAmine, Pd catalyst with specific ligand (e.g., XPhos), strong baseRequires more forcing conditions than C-I functionalization.
C-3C-H ArylationAryl halide, Pd catalyst, directing group (if necessary)Exploits the inherent nucleophilicity of the C-3 position.
C-2Minisci-type ReactionRadical precursor, acid, oxidantFor the introduction of alkyl or acyl groups.

This table outlines potential strategies based on known reactivity patterns of halogenated imidazo[1,2-a]pyridines.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and drug discovery. For a scaffold as versatile as imidazo[1,2-a]pyridine, these computational tools can significantly accelerate the development of new derivatives with desired properties.

In the context of this compound, ML algorithms could be trained on existing reaction data for halogenated heterocycles to predict optimal conditions for its synthesis and functionalization. This could include predicting the best catalyst, solvent, and temperature for a given transformation, thereby reducing the need for extensive empirical screening.

Furthermore, AI can be employed for the de novo design of novel imidazo[1,2-a]pyridine derivatives with specific biological activities. By learning from large datasets of known active and inactive compounds, generative models can propose new structures that are likely to be potent and selective. For instance, computational docking studies have been used to design imidazo[1,2-a]pyridine-based inhibitors for various biological targets. rsc.org ML models can enhance these efforts by rapidly screening virtual libraries and prioritizing candidates for synthesis. The prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another area where AI can have a significant impact, helping to identify drug-like candidates early in the discovery process. researchgate.net

Exploration of Complex Molecular Architectures Featuring the Halogenated Imidazo[1,2-a]pyridine Core

The this compound core is an excellent starting point for the construction of more complex and polycyclic molecular architectures. The two halogen atoms provide convenient handles for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Future research could explore the use of this di-halogenated scaffold in cascade reactions to build novel tetracyclic or even more complex heterocyclic systems in a single step. For example, a sequence of intermolecular cross-coupling followed by an intramolecular C-H activation or another cross-coupling reaction could lead to the rapid assembly of intricate molecular frameworks. The synthesis of polycyclic imidazo[1,2-a]pyridine analogs via intramolecular C-H amination has been reported, showcasing the potential for such transformations. acs.org

Moreover, the incorporation of the this compound unit into macrocycles or other topologically complex molecules is an exciting avenue for exploration. The rigid and planar nature of the imidazo[1,2-a]pyridine core can impart specific conformational constraints, which could be beneficial for creating molecules with defined three-dimensional shapes for applications in areas such as host-guest chemistry or as probes for biological systems.

Strategies for Constructing Diversely Functionalized Chemical Libraries Based on the Imidazo[1,2-a]pyridine Scaffold

The development of diverse chemical libraries is crucial for high-throughput screening and the discovery of new bioactive molecules. The this compound scaffold is an ideal starting point for diversity-oriented synthesis (DOS). nih.gov

Future strategies will likely involve a "build-couple-pair" approach, where the imidazo[1,2-a]pyridine core is first synthesized (build), then functionalized at its various reactive sites (couple), and finally combined with other building blocks to create a library of complex molecules (pair). The orthogonal reactivity of the chloro and iodo substituents, along with the potential for C-H functionalization, allows for the systematic introduction of multiple points of diversity.

Multi-component reactions, such as the aforementioned GBB reaction, are particularly well-suited for library synthesis as they allow for the rapid generation of a large number of compounds from a small set of starting materials. beilstein-journals.org By using a variety of aldehydes and isocyanides in combination with a 2-amino-4-chloro-6-iodopyridine precursor, a diverse library of 5-chloro-7-iodo-imidazo[1,2-a]pyridine derivatives could be efficiently constructed. The subsequent selective functionalization of the halogen atoms would further expand the chemical space of the library. Such libraries would be invaluable for screening against a wide range of biological targets to identify new lead compounds for drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-7-iodoimidazo[1,2-a]pyridine, and how can purity be ensured?

  • Methodology : Adapt protocols for halogenated imidazopyridines. For example, 7-chloroimidazo[1,2-a]pyridine derivatives are synthesized via cyclization reactions using continuous flow reactors to improve yield and efficiency . Introduce iodine via halogen exchange (e.g., using NaI/CuI under Ullmann conditions) or direct iodination of precursor intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (≥95%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect aromatic proton signals between δ 7.5–9.0 ppm (split due to Cl and I substituents). For 7-chloro analogs, signals appear at δ 8.21 (s, 1H), 7.59 (dd, 1H) .
  • ¹³C NMR : Carbon signals for iodine-substituted positions typically downfield-shifted (e.g., C-I at ~90–100 ppm).
  • IR : Look for C-Cl stretches (550–650 cm⁻¹) and C-N imidazole ring vibrations (1512–1730 cm⁻¹) .
    • Validation : Compare experimental data with computational predictions (DFT) or analogs like 7-chloro-8-fluoroimidazo[1,2-a]pyridine (C7H4ClFN2, InChIKey: PXOXGHYMGLTXCQ) .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s activity?

  • Methodology :

  • In vitro assays : Test against kinase or protease targets (e.g., c-Met inhibitors) using fluorescence polarization or enzymatic activity assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, A549).
  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 model) .

Advanced Research Questions

Q. How can reaction conditions be optimized for halogenated imidazopyridines to improve iodine incorporation?

  • Methodology :

  • Catalytic systems : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig amination or Ullmann coupling .
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for iodination efficiency.
  • Kinetic studies : Use LC-MS to monitor intermediates and optimize reaction time/temperature .

Q. How to resolve contradictions in spectroscopic data between synthesized batches?

  • Case Study : If NMR shows unexpected splitting (e.g., δ 8.5 ppm vs. δ 8.2 ppm):

  • Hypothesis : Residual solvent (DMSO) or rotamers.
  • Solutions :
  • Re-crystallize from ethanol/water.
  • Perform variable-temperature NMR to identify dynamic effects .
  • Compare with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G*) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodology :

  • Substituent variation : Synthesize analogs with Br, CF₃, or methyl groups at positions 5/7.
  • Biological testing : Corrogate activity data (IC₅₀) with electronic (Hammett σ) or steric (Taft) parameters .
  • Crystallography : Resolve X-ray structures (e.g., 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide) to map binding interactions .

Q. How can computational methods predict the reactivity and regioselectivity of halogenated imidazopyridines?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., c-Met kinase) and prioritize derivatives with high affinity .
  • DFT calculations : Calculate Fukui indices to identify electrophilic sites for substitution (e.g., C-5 vs. C-7) .
  • MD simulations : Assess stability of iodine-substituted analogs in aqueous environments (AMBER force field) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.